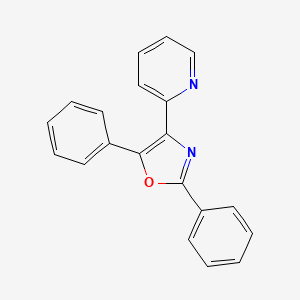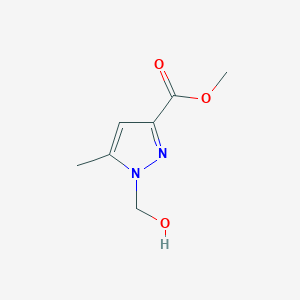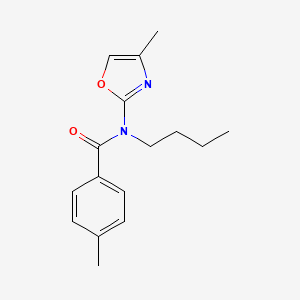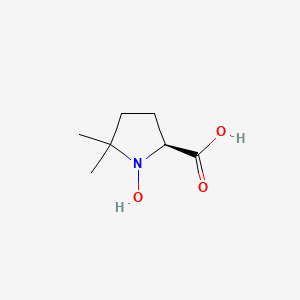![molecular formula C25H28NOPSi B12886530 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile CAS No. 112601-85-1](/img/structure/B12886530.png)
4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile is a complex organic compound that features both silyl and phosphoranylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile typically involves the reaction of a suitable precursor with trimethylsilyl chloride and triphenylphosphine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler silyl or phosphoranylidene derivatives.
Substitution: The silyl and phosphoranylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a silyl ether or phosphine oxide, while reduction could produce a simpler alkane or alkene derivative.
Applications De Recherche Scientifique
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through Wittig-type reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Its derivatives might be explored for therapeutic applications, although specific uses in medicine are still under research.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile exerts its effects involves the interaction of its silyl and phosphoranylidene groups with various molecular targets. These interactions can lead to the formation of new chemical bonds, facilitating the synthesis of complex molecules. The pathways involved often include nucleophilic addition and elimination reactions, which are central to many organic synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Another silyl-containing compound used in organic synthesis.
Triphenylphosphine oxide: A phosphoranylidene-containing compound with applications in catalysis and synthesis.
Trimethylsilyl chloride: A simpler silyl compound used as a reagent in various chemical reactions.
Uniqueness
What sets 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile apart is its combination of both silyl and phosphoranylidene groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its unique structure also makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
112601-85-1 |
|---|---|
Formule moléculaire |
C25H28NOPSi |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
4-trimethylsilyloxy-2-(triphenyl-λ5-phosphanylidene)butanenitrile |
InChI |
InChI=1S/C25H28NOPSi/c1-29(2,3)27-20-19-25(21-26)28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18H,19-20H2,1-3H3 |
Clé InChI |
RSEUKKITNDJBTG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)


![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
